molecular formula C4H9NS B13290494 Pyrrolidine-3-thiol

Pyrrolidine-3-thiol

Cat. No.: B13290494
M. Wt: 103.19 g/mol
InChI Key: TZVFQFLWFZUIQS-UHFFFAOYSA-N
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Description

Pyrrolidine-3-thiol is an organic compound characterized by a five-membered ring structure containing nitrogen and sulfur atoms This compound is a derivative of pyrrolidine, a saturated heterocycle widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolidine-3-thiol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-mercaptopropionic acid with ammonia or amines can yield this compound. Another method involves the reduction of pyrrole derivatives using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents such as tetrahydrofuran (THF) or diethyl ether .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina. This reaction is carried out at elevated temperatures (165–200°C) and high pressures (17–21 MPa) in a continuous tube reactor. The product is then purified through multistage purification and separation processes .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-3-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form sulfoxides or sulfones.

    Reduction: Reduction of this compound can be achieved using reducing agents like LiAlH₄ or NaBH₄.

    Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, often using alkylating agents or halogenating agents.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrrolidine derivatives .

Scientific Research Applications

Pyrrolidine-3-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: this compound derivatives are studied for their potential as enzyme inhibitors and modulators of biological pathways.

    Medicine: This compound is investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of pyrrolidine-3-thiol involves its interaction with specific molecular targets. For example, it can target disintegrin and metalloproteinase domain-containing protein 17 (ADAM17), influencing various cellular processes. The sulfur atom in this compound can form covalent bonds with target proteins, modulating their activity and function .

Comparison with Similar Compounds

Pyrrolidine-3-thiol can be compared with other similar compounds, such as:

    Pyrrolidine-2-one: Known for its use in pharmaceuticals and as a solvent.

    Pyrrolidine-2,5-diones: Studied for their biological activities, including anticancer properties.

    Prolinol: Used as a chiral building block in asymmetric synthesis.

This compound is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

pyrrolidine-3-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS/c6-4-1-2-5-3-4/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVFQFLWFZUIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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